molecular formula C18H20N2O6S B2806438 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide CAS No. 926031-87-0

2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Cat. No.: B2806438
CAS No.: 926031-87-0
M. Wt: 392.43
InChI Key: KYRUMURGQOMJRM-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonamide core with additional functional groups that contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves multiple steps, including the formation of the benzenesulfonamide core and the introduction of the oxazepinyl group. Common synthetic routes include:

    Formation of Benzenesulfonamide Core: This step typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of Oxazepinyl Group: The oxazepinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide include other benzenesulfonamide derivatives and oxazepinyl-containing compounds. These similar compounds may share some chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Some similar compounds include:

    Benzenesulfonamide Derivatives: Compounds with variations in the substituents on the benzenesulfonamide core.

    Oxazepinyl-Containing Compounds: Compounds with different substituents on the oxazepinyl ring.

Properties

IUPAC Name

2,4-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-20-8-9-26-15-6-4-12(10-14(15)18(20)21)19-27(22,23)17-7-5-13(24-2)11-16(17)25-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUMURGQOMJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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